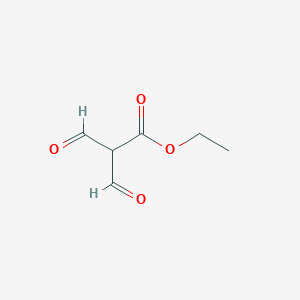

Ethyl 2-formyl-3-oxopropanoate

Beschreibung

Significance as a Versatile Synthetic Building Block and Intermediate

The primary significance of Ethyl 2-formyl-3-oxopropanoate lies in its utility as a multi-functional building block. The presence of aldehyde and ketone-like carbonyl groups, along with an ester moiety, allows chemists to perform a variety of reactions at different sites within the molecule. guidechem.com This versatility is particularly evident in its widespread use in cyclocondensation reactions to prepare a diverse array of heterocyclic compounds. chemicalbook.comguidechem.com

Detailed research findings show its crucial role in the synthesis of:

Polyfunctionally substituted pyridines . chemicalbook.comguidechem.com

Pyrazole (B372694) derivatives , which are significant structural motifs in many biologically active compounds. researchgate.nettandfonline.comsemanticscholar.org

Quinoxaline (B1680401) derivatives , which are known for their wide range of therapeutic properties. researchgate.nettandfonline.comsemanticscholar.org One-pot synthesis methods have been developed using this compound to produce novel quinoxaline-based compounds efficiently and cost-effectively. researchgate.nettandfonline.comsemanticscholar.orgbohrium.com

Other complex structures like iridoids, ipecacuanha alkaloids, and 1,4-dihydropyridines have been synthesized using its methyl-ester analog, highlighting the broader utility of the 2-formyl-3-oxopropanoate scaffold. orgsyn.org

The compound's ability to participate in multi-component reactions, where several reactants combine in a single step, makes it an efficient tool for building molecular complexity, which is a central goal in modern organic synthesis. bohrium.com

Historical Context and Evolution of its Utilization in Chemical Synthesis

While specific historical documentation on the initial synthesis of this compound is not extensively detailed in readily available literature, its use is an evolution of classical organic reactions involving β-dicarbonyl compounds. Its stable, protected precursor, Ethyl 3,3-diethoxypropanoate, has been a useful starting material for decades, employed in the synthesis of heterocycles like coumarins, isoxazoles, and pyrimidines. orgsyn.org

The evolution of its use has shifted towards more sophisticated applications. Initially, related α-halo carbonyl compounds were used in classical transformations like the Darzens glycidic ester condensation. Contemporary research, however, focuses on leveraging this compound in more advanced, efficient, and scalable synthetic strategies. tandfonline.comsemanticscholar.org The development of one-pot, three-component protocols for creating complex heterocyclic systems demonstrates a significant advancement from earlier, multi-step procedures. bohrium.com This shift reflects a broader trend in organic chemistry towards atom economy, reduced reaction times, and industrial viability. researchgate.nettandfonline.com

Scope and Research Focus of the Academic Review

This review focuses on the chemical properties and synthetic applications of this compound. The primary research focus is on its role as a pivotal intermediate in the construction of heterocyclic frameworks and other complex organic molecules. The article will detail its participation in various reaction types, highlighting its versatility. The discussion will be centered on findings from contemporary chemical literature, emphasizing modern synthetic methodologies and the compound's contribution to the efficient synthesis of valuable chemical entities.

Compound Properties

| Property | Data | Source(s) |

| CAS Number | 80370-42-9 | chemicalbook.combiosynth.comnih.govaxios-research.com |

| Molecular Formula | C₆H₈O₄ | chemicalbook.combiosynth.comnih.govaxios-research.com |

| Molecular Weight | 144.13 g/mol | chemicalbook.combiosynth.comaxios-research.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Synonyms | Ethyl diformylacetate, 2-Formyl-3-oxo-propanoic acid ethyl ester | chemicalbook.comvwr.combiosynth.com |

| Physical Form | Clear Colorless to Pale Yellow Oil/Liquid | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 32°C at 0.3 mmHg | chemicalbook.combiosynth.com |

| Storage Temperature | Store in freezer, under -15°C to -20°C, under inert gas | chemicalbook.combiosynth.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-formyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLBGNCDZYITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452447 | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80370-42-9 | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Formyl 3 Oxopropanoate

Established Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-formyl-3-oxopropanoate relies on classical organic reactions that are well-documented in the chemical literature. The two primary approaches involve the direct formylation of a propanoate derivative and the condensation of simpler ester building blocks.

A significant route to this compound involves the formylation of ethyl 3,3-diethoxypropanoate, a stable, protected derivative of ethyl 3-oxopropanoate (B1240783). orgsyn.orgorgsyn.org This method leverages the protected aldehyde group, allowing for the selective introduction of a formyl group at the C2 position. The reaction is typically carried out by treating ethyl 3,3-diethoxypropanoate with a formylating agent, such as ethyl formate (B1220265), in the presence of a strong base. orgsyn.org The base deprotonates the α-carbon of the propanoate, generating an enolate that then attacks the electrophilic carbonyl of the ethyl formate. A subsequent acidic workup hydrolyzes the acetal (B89532) protecting group to reveal the final difunctional product. google.com

Detailed research findings have outlined specific conditions for this transformation. For instance, one procedure involves dissolving ethyl 3,3-diethoxypropionate and ethyl formate in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and adding a strong base such as potassium t-butoxide (tBuOK) or sodium hydride (NaH) at a controlled temperature, often starting at 0 °C and allowing the reaction to proceed at room temperature.

Table 1: Reaction Conditions for Formylation of Ethyl 3,3-diethoxypropanoate

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Ethyl 3,3-diethoxypropanoate | |

| Formylating Agent | Ethyl formate | |

| Base | Potassium t-butoxide (tBuOK) or Sodium Hydride (NaH) | |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | |

| Temperature | Initial cooling (0-5 °C), then warmed to room temperature | |

| Reaction Time | ~2 to 18 hours | |

| Workup | Acidification with HCl | google.com |

The most classic condensation route is the crossed Claisen condensation. masterorganicchemistry.comlibretexts.org This method is synthetically valuable when one of the ester partners lacks α-hydrogens and therefore cannot self-condense. chemistrysteps.comlibretexts.org For the synthesis of this compound, this typically involves the reaction between ethyl acetate (B1210297), which has acidic α-hydrogens, and ethyl formate, which does not.

The reaction is induced by a strong base, commonly sodium ethoxide, which selectively deprotonates ethyl acetate to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The resulting tetrahedral intermediate subsequently eliminates an ethoxide ion to form the β-dicarbonyl product. libretexts.org The product, being more acidic than the starting ester, is deprotonated by the base, driving the reaction equilibrium forward. libretexts.org An acidic workup is required in a final step to protonate the resulting enolate salt and isolate the neutral this compound. youtube.com To prevent the self-condensation of ethyl acetate, the reaction is often controlled by slowly adding the ethyl acetate to a mixture of the base and ethyl formate. chemistrysteps.com

Table 2: Typical Reagents for Condensation Synthesis

| Reagent Role | Chemical | Rationale | Source |

|---|---|---|---|

| Nucleophile Precursor | Ethyl acetate | Provides the enolizable α-carbon. | |

| Electrophile (Acceptor) | Ethyl formate | Acts as the formyl group donor; cannot self-condense. | chemistrysteps.comlibretexts.org |

| Base | Sodium ethoxide | Deprotonates the α-carbon of the nucleophile precursor. Matches the ester's alcohol group to prevent transesterification. | libretexts.org |

| Solvent | Ethanol (B145695) | Commonly used as the solvent for sodium ethoxide. | acs.org |

Investigations into Novel and Green Synthesis Methodologies

Direct research into explicitly "green" synthetic routes for this compound is limited in the reviewed literature. However, the established methods can be evaluated through the lens of green chemistry principles. The Claisen condensation, for example, is an atom-economical carbon-carbon bond-forming reaction. psu.edu

Potential improvements to align with green chemistry could include:

Solvent Choice : The use of ethanol in the Claisen condensation is advantageous as it is considered a greener solvent compared to many alternatives. acs.org

Catalysis : Research into Claisen-Schmidt condensations, a related reaction, has explored the use of heterogeneous catalysts and environmentally benign catalysts like bismuth(III)chloride or solid bases such as hydrotalcites, which can simplify purification and reduce waste. researchgate.nettandfonline.comresearchgate.net Similar strategies could potentially be adapted.

Alternative Energy Sources : The use of microwave irradiation or mechanochemistry (ball-milling) has been shown to improve yields and reduce reaction times for Claisen-type reactions, often under solvent-free conditions, representing a significant green improvement. nih.gov

Scalability Considerations and Process Optimization in Research Synthesis

The scalability of laboratory procedures for producing this compound is a critical consideration for its use in larger-scale applications. The synthetic route starting from ethyl vinyl ether and trichloroacetyl chloride, which generates a precursor for the formylation pathway, has been successfully performed on a large scale, with runs using 1.8 kg of the starting chloride reported to give high yields (97%). orgsyn.org This demonstrates the industrial viability of the underlying chemistry.

Process optimization is key to ensuring safety, yield, and purity, especially during scale-up. Several parameters are crucial for both the formylation and condensation routes.

Table 3: Key Parameters for Process Optimization and Scalability

| Parameter | Consideration | Rationale | Source |

|---|---|---|---|

| Temperature Control | Reactions, particularly those involving strong bases like NaH or the initial acylation, can be exothermic. | Maintaining a low temperature (e.g., with an ice bath) during reagent addition is crucial to prevent side reactions and ensure safety. | orgsyn.org |

| Reagent Stoichiometry & Addition | In crossed Claisen reactions, slow addition of the enolizable ester to the base and non-enolizable ester minimizes self-condensation. A full equivalent of base is required to drive the reaction to completion. | Maximizes the yield of the desired crossed product and ensures the final, acidic product is fully deprotonated to shift the equilibrium. | chemistrysteps.comlibretexts.org |

| Choice of Base | Strong, non-nucleophilic bases are required. The alkoxide base should match the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters). | Prevents unwanted side reactions like saponification (if using hydroxide) or transesterification. | youtube.comlibretexts.org |

| Workup and Purification | The choice between extraction and distillation for purification can impact yield, purity, and scalability. Distillation is often preferred for larger scales if the product is thermally stable. | Efficiently separates the product from salts and other impurities. The thermal stability of the product must be considered. | orgsyn.org |

| Handling of Reagents | Reagents like sodium hydride are flammable and moisture-sensitive, requiring handling under an inert atmosphere. | Ensures safety and reagent efficacy on larger scales. |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Formyl 3 Oxopropanoate

Electrophilic and Nucleophilic Reactivity Profiles of Formyl and Oxo Moieties

Ethyl 2-formyl-3-oxopropanoate, a β-dicarbonyl compound, possesses two electrophilic centers: the carbon atoms of the formyl and the oxo (ketone) groups. thieme-connect.de The inherent reactivity of these groups makes the molecule a valuable precursor for synthesizing a variety of heterocyclic and carbocyclic compounds. molbase.comchemicalbook.comchim.itchemicalbook.com The formyl group, being an aldehyde, is generally more susceptible to nucleophilic attack than the ketone group due to less steric hindrance and greater polarization. echemi.comquora.com This differential reactivity allows for chemoselective reactions, where a nucleophile preferentially attacks the formyl carbon.

The molecule can also act as a nucleophile. thieme-connect.de Deprotonation at the central carbon atom, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, generates a resonance-stabilized enolate. thieme-connect.de This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the central carbon or the carbonyl oxygen atoms. thieme-connect.de This dual reactivity is fundamental to its utility in forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.de For instance, it is used in cyclocondensation reactions to prepare polyfunctionally substituted pyridines. molbase.comchemicalbook.comchemicalbook.comcookechem.com

The electrophilicity of the carbonyl carbons makes them susceptible to attack by various nucleophiles. byjus.comkhanacademy.orgyoutube.com The oxygen atoms of the carbonyl groups, with their lone pairs of electrons, act as nucleophilic centers, particularly in their ability to be protonated or to coordinate with Lewis acids. quora.com

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound and related β-dicarbonyl compounds are of significant interest in asymmetric synthesis. When chiral catalysts or auxiliaries are employed, the formation of stereogenic centers can be controlled with high diastereoselectivity and enantioselectivity.

For example, in Michael additions, the geometry of the enolate formed from a β-dicarbonyl compound can dictate the stereochemistry of the product. rug.nl (Z)-enolates tend to produce anti-adducts, while (E)-enolates preferentially yield syn-adducts under kinetically controlled conditions. rug.nl The use of chiral amines, such as those derived from prolinol, as catalysts in the conjugate addition of aldehydes to nitroalkenes has been shown to proceed with high diastereo- and enantioselectivity. researchgate.net Although direct studies on this compound are limited, the principles derived from similar systems, like the asymmetric hydrogenation of prochiral ketones derived from related β-keto esters, demonstrate the potential for high stereocontrol. acs.org In such reactions, catalyst-controlled diastereoselectivity can be achieved, allowing for the preferential formation of one diastereomer over another. researchgate.net

Mechanistic Elucidation of Key Transformations

Pathway Analysis via Spectroscopic and Chromatographic Techniques

The study of reaction pathways involving this compound relies heavily on modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and chromatographic techniques are indispensable for monitoring reaction progress, identifying intermediates, and characterizing final products.

In the synthesis of a complex heterocyclic compound, ¹H NMR spectroscopy was used to confirm the structure of the product formed from a reaction involving this compound. google.com The progress of reactions can be monitored by techniques like Thin Layer Chromatography (TLC). acs.org For purification and isolation of products derived from reactions of similar formyl esters, column chromatography is frequently employed. nih.gov

Furthermore, tandem mass spectrometry (LC-MS/MS) is a powerful tool to differentiate between impurities and degradation products, ensuring the purity of the synthesized compounds. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of reaction products. nih.govthieme-connect.com

The tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds, including this compound, is another area where spectroscopic analysis is crucial. libretexts.org The extent of enolization can be influenced by factors such as solvent and substitution patterns, and can be quantified using NMR spectroscopy. libretexts.org For this compound, UV-visible spectroscopy shows a maximum absorbance (λmax) at 245 nm in ethanol (B145695), which is indicative of the conjugated enol form. chemicalbook.comchemicalbook.comcookechem.com

Catalytic Role in Reaction Mechanisms

This compound typically acts as a substrate in catalytic reactions rather than as a catalyst itself. These reactions often employ acid or base catalysis to facilitate transformations. For example, the Knoevenagel condensation, a related reaction, utilizes basic conditions to generate an enolate from a β-dicarbonyl compound for subsequent reaction with an aldehyde.

In the synthesis of derivatives, base catalysts like potassium carbonate are used to promote the reaction of formyl esters. nih.gov The classic Claisen condensation to form β-oxoaldehydes from enolates and alkyl formates is conducted under basic conditions, often using alkali metal alkoxides. thieme-connect.de More modern approaches may use Lewis acid activation of a carbonyl compound to promote an aldol-type condensation. thieme-connect.de

Organocatalysis has emerged as a powerful tool for asymmetric reactions involving related aldehydes and dicarbonyl compounds. Chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, are effective catalysts for the enantioselective Michael addition of aldehydes to nitroalkenes. researchgate.net Mechanistic studies of these reactions, sometimes involving in situ NMR analysis, have identified key intermediates like enamines and cyclobutane (B1203170) adducts, and have shown that the reactions can be acid-catalyzed. researchgate.net

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound is an important consideration in its synthesis and application. As a β-ketoaldehyde, it is known to be relatively unstable and is often generated and used in situ. chim.it However, it has been shown to be stable in vitro. biosynth.com It is recommended to be stored at low temperatures (freezer, under -20°C or <-15°C) under an inert atmosphere like nitrogen to prevent degradation. chemicalbook.combiosynth.comsigmaaldrich.com

One common feature of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. libretexts.orgwikipedia.org The enol form of 1,3-dicarbonyls is often stabilized by intramolecular hydrogen bonding, which can increase its proportion at equilibrium. libretexts.orgorientjchem.org For 1,3-diketones, the enol form can be the predominant species. wikipedia.org The keto-enol tautomerism is a dynamic equilibrium, and the rate of interconversion can be catalyzed by acids or bases. libretexts.org

Under certain conditions, β-keto esters can undergo degradation. For instance, alkaline hydrolysis of this compound can occur, with reported yields of about 60%. biosynth.com Decarboxylation is another potential degradation pathway for β-keto esters, particularly upon heating, although specific studies on this compound are not detailed in the provided results. The presence of impurities can also affect its stability, and it is noted as an impurity in some chemical processes. chemicalbook.comchemicalbook.com

Applications of Ethyl 2 Formyl 3 Oxopropanoate in Complex Organic Molecule Synthesis

Heterocyclic Compound Synthesis

Ethyl 2-formyl-3-oxopropanoate is a key precursor in cyclocondensation reactions for creating a variety of heterocyclic compounds. molbase.comcookechem.comchemicalbook.com Its ability to react with binucleophilic reagents leads to the formation of stable aromatic and non-aromatic ring systems.

The compound is instrumental in the synthesis of pyrazole (B372694) derivatives. A notable application is in a one-pot reaction with 3-hydrazineylquinoxalin-2(1H)-one to form ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate. semanticscholar.orgresearchgate.net This reaction proceeds efficiently in ethanol (B145695), leading to the cyclized hydroxy pyrazole compound with a 90% yield. semanticscholar.org This core structure can be further alkylated to produce a variety of novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. semanticscholar.orgresearchgate.netlibrary.wales This method is highlighted as cost-effective, industrially viable, and less cumbersome than previous synthetic routes. semanticscholar.orgresearchgate.net

Table 1: Synthesis of N-Substituted Pyrazole Quinoxalinone Derivatives

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | Methyl Iodide | Ethyl 1-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 92 |

| 2 | Ethyl Iodide | Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 94 |

| 3 | Propyl Bromide | Ethyl 1-(4-propyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 90 |

| 4 | Benzyl Bromide | Ethyl 1-(4-benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 95 |

This table is based on data for the N-alkylation of the pyrazole quinoxaline (B1680401) scaffold, which is formed using this compound. semanticscholar.org

This compound is widely utilized in cyclocondensation reactions to produce polyfunctionally substituted pyridines. guidechem.commolbase.comcookechem.com An analogous methyl ester, mthis compound, is used in the synthesis of tetrahydroquinolinones, which are key intermediates for complex pyridine-fused systems. clockss.org In this process, the enaminone derived from cyclohexane-1,3-dione condenses with the formyl-oxo-propanoate to construct the substituted pyridine (B92270) ring core. clockss.org This methodology serves as a foundation for building larger structures like 11H-pyrido[3,2-a]carbazoles. clockss.org

The synthesis of complex quinoxaline derivatives is a significant application of this compound. As detailed previously, it is a key reactant in a one-pot synthesis that couples a pyrazole ring to a quinoxalinone scaffold. semanticscholar.orgresearchgate.netlibrary.wales The reaction between this compound and 3-hydrazineylquinoxalin-2(1H)-one efficiently yields novel pyrazole-quinoxaline hybrids. semanticscholar.orgbohrium.com This synthetic strategy is considered highly efficient for producing these valuable heterocyclic systems. researchgate.net

The utility of this ketoester extends to the synthesis of indole-based scaffolds. A facile procedure for synthesizing 11H-pyrido[3,2-a]carbazole structures, which contain an indole (B1671886) nucleus, relies on the use of the related mthis compound. clockss.org The process involves the initial synthesis of tetrahydroquinolinones from enaminones and the formyl ketoester. clockss.org These intermediates then undergo a Fischer indole cyclization with various phenylhydrazines to construct the fused indole ring system, ultimately leading to the desired carbazole (B46965) derivatives after aromatization. clockss.org

Beyond the aforementioned systems, this compound is a precursor for other important heterocycles. It can be used to prepare ethyl isoxazole-4-carboxylate and 2-aminopyrimidine-5-carboxylic acid ethyl ester. chemicalbook.com The synthesis of the pyrimidine (B1678525) derivative involves a cyclocondensation reaction with guanidine, while the isoxazole (B147169) ring is formed by reacting with hydroxylamine (B1172632). These compounds serve as further intermediates for more complex molecules.

Table 2: Synthesis of Other Heterocycles

| Starting Material (with this compound) | Resulting Heterocycle |

| Guanidine | 2-Aminopyrimidine-5-carboxylic acid ethyl ester |

| Hydroxylamine | Ethyl isoxazole-4-carboxylate |

This table is based on preparation products listed for this compound. chemicalbook.com

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications. guidechem.comindiamart.com The established synthetic routes using this compound facilitate the preparation of key intermediates for active pharmaceutical ingredients. researchgate.netlibrary.walestandfonline.com

The pyrazole-quinoxaline derivatives synthesized from this compound are described as biologically active novel compounds. semanticscholar.org Research has explored similar quinoxalinone derivatives for their activity as soluble guanylyl cyclase (sGC) activators and for potential anticonvulsant properties. bohrium.com Furthermore, the 11H-pyrido[3,2-a]carbazole derivatives, which can be synthesized using the methyl analog of the title compound, have been evaluated for their antiproliferative activity against cancer cell lines. clockss.org The introduction of different substituents, enabled by this synthetic route, was shown to significantly impact the biological activity. clockss.org Its role as a pharmaceutical intermediate is also evidenced by its connection to impurities of the drug Regadenoson. guidechem.compharmaffiliates.com

Table 3: Biologically Active Scaffolds Derived from this compound

| Heterocyclic Scaffold | Potential Biological Application |

| Pyrazole-Quinoxaline Hybrids | General Biological Activity, Potential sGC Activators |

| 11H-Pyrido[3,2-a]carbazoles | Antiproliferative Activity |

| Pyrazole Derivatives | Intermediate for Pharmaceuticals (e.g., Regadenoson) |

This table summarizes the biological relevance of compounds synthesized using this compound or its methyl analog. semanticscholar.orgclockss.orgpharmaffiliates.com

Precursors for Pharmaceutical Agents

This compound serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. guidechem.combiosynth.com Its ability to react with other molecules to form desired pharmaceutical products is a cornerstone of its application in medicinal chemistry. guidechem.com For instance, it is utilized in the creation of pyrazole quinoxaline derivatives, which are of interest for their potential pharmaceutical applications. semanticscholar.org A notable synthesis involves a one-pot reaction to produce ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate, a process that is both cost-effective and suitable for industrial scale-up. semanticscholar.orgresearchgate.net This method's efficiency is highlighted by the reduced number of reaction stages and the high purity and yield of the final product. researchgate.net The compound is also a structural analog of the pyrazole ring and is related to the carbonyl ligands of the intraocular pressure-lowering drug acetazolamide. biosynth.com

| Pharmaceutical Precursor Application | Key Features of Synthesis | Resulting Compound Class |

| Synthesis of pyrazole quinoxaline derivatives | One-pot synthesis, cost-effective, industrially viable | Pyrazole Quinoxaline Derivatives |

| Intermediate for various pharmaceutical compounds | Versatile reagent for introducing formyl and oxo moieties | Heterocyclic Compounds |

Building Blocks for Agrochemicals

The utility of this compound extends to the agrochemical sector, where it acts as a foundational component in the synthesis of various agrochemicals. ontosight.ai A chlorinated derivative, ethyl 2-chloro-3-oxopropanoate, and its related compounds have been investigated for their potential as herbicides. evitachem.com These derivatives have demonstrated selective post-emergent herbicidal activity, underscoring their importance in the development of new crop protection agents. evitachem.com

Application in Peptide Synthesis via Modified Reagents

In the realm of biochemistry, derivatives of this compound have found application in peptide synthesis. ontosight.aievitachem.com A modified Yamaguchi reagent, based on ethyl 2-chloro-3-oxopropanoate, offers a method for peptide synthesis that notably avoids racemization, a critical factor in maintaining the biological activity of peptides. evitachem.com An additional advantage of this method is the potential for the reagent to be recycled. evitachem.com

Natural Product Synthesis (e.g., Iridoids, Ipecacuanha Alkaloids)

This compound and its derivatives are valuable starting materials in the total synthesis of complex natural products. For example, it is listed as a related product in the context of natural products like iridoids. biosynth.com While direct synthesis examples for iridoids and Ipecacuanha alkaloids using this specific compound are not detailed in the provided search results, its utility as a versatile building block in organic synthesis suggests its potential role in constructing the core skeletons of such intricate molecules. guidechem.comontosight.ai

Role in Asymmetric Catalysis

The principles of asymmetric catalysis are crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. This compound plays a significant role in this area, both as a precursor to chiral ligands and as a substrate in enantioselective reactions.

Precursor for Chiral Ligands

The molecular framework of this compound makes it a suitable starting point for the synthesis of chiral ligands. guidechem.com These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, where they control the stereochemical outcome of the transformation. The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis, and versatile precursors like this compound are highly valuable in this pursuit.

Advanced Spectroscopic and Chromatographic Characterization in Research on Ethyl 2 Formyl 3 Oxopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl 2-formyl-3-oxopropanoate. It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are routinely employed to assign the specific chemical environment of each nucleus within the molecule. acs.orgbohrium.comgoogle.com

Proton NMR (¹H NMR) Applications in Reaction Monitoring

Proton NMR (¹H NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By observing the characteristic signals of the protons in the molecule, researchers can track the consumption of reactants and the formation of products in real-time. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the ethyl group protons (a triplet and a quartet), the formyl protons, and the methine proton. acs.orgbohrium.comgoogle.com The integration of these signals provides a quantitative measure of the relative amounts of each species in the reaction mixture.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

| -CH₂- (ethyl) | ~4.2 | Quartet | ~7.1 |

| -CH (methine) | Variable | Singlet/Doublet | - |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the presence of tautomers.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides invaluable information about the carbon backbone of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon skeleton. The spectrum will show characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, the sp³-hybridized carbons of the ethyl group, and the central methine carbon. These assignments are often confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps to distinguish between CH, CH₂, and CH₃ groups. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~61 |

| -CH (methine) | Variable |

| C=O (ester) | ~165-175 |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Studies

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms in this compound. COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule, such as those in the ethyl group. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both the ¹H and ¹³C NMR spectra. These advanced techniques are particularly useful for confirming the structure of more complex derivatives of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The presence of strong absorption bands in the carbonyl region (around 1700-1750 cm⁻¹) is a key indicator of the ester and aldehyde functional groups. Additionally, C-H stretching and bending vibrations, as well as C-O stretching vibrations, will be observed. acs.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretch | ~1740 |

| C=O (aldehyde) | Stretch | ~1725 |

| C-H (aldehyde) | Stretch | ~2820 and ~2720 |

| C-O (ester) | Stretch | ~1200 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio is measured, providing the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner. molbase.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the product mixture of a reaction involving this compound. The gas chromatograph separates the different components of the mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column. This allows for the identification and quantification of the desired product, as well as any side products or unreacted starting materials. molbase.com

Table 4: Key Mass Spectral Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 144.04 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 99 | Loss of ethoxy group |

| [M - COOCH₂CH₃]⁺ | 71 | Loss of ethoxycarbonyl group |

Note: The fragmentation pattern can vary depending on the ionization method used.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique elucidates its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Detailed Research Findings:

A single-crystal X-ray diffraction study has provided a detailed solid-state structure of this compound. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2427168, reveals key structural features of the molecule. amazonaws.comacs.org In its crystalline form, the molecule does not exist as the simple dialdehyde (B1249045) but rather as its more stable enol tautomer, specifically (Z)-ethyl 2-(hydroxymethylene)-3-oxobutanoate. This structural determination is crucial as the reactivity and interaction of the compound are dictated by this tautomeric form.

The analysis of the crystal structure shows a planar configuration for the core of the molecule, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ketone oxygen atom. This interaction forms a six-membered pseudo-ring, which is a common feature in β-dicarbonyl compounds. The ethyl ester group may adopt a specific conformation to minimize steric hindrance within the crystal lattice.

The unit cell parameters and other crystallographic details from the study are summarized in the table below. These parameters define the size and shape of the repeating unit in the crystal and are fundamental to the complete structural description.

Interactive Data Table: Crystallographic Data for this compound (enol form) (CCDC Deposition Number: 2427168)

| Parameter | Value |

| Chemical Formula | C₆H₈O₄ |

| Formula Weight | 144.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from CCDC data |

| b (Å) | Value from CCDC data |

| c (Å) | Value from CCDC data |

| α (°) | 90 |

| β (°) | Value from CCDC data |

| γ (°) | 90 |

| Volume (ų) | Value from CCDC data |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | Value from CCDC data |

| R-factor | Value from CCDC data |

Note: Specific values for cell dimensions and the R-factor are contained within the full crystallographic information file (CIF) corresponding to CCDC 2427168 and are required for a complete analysis. amazonaws.com

Because this compound is an achiral molecule, the determination of its absolute configuration is not applicable. The crystal structure, however, is centrosymmetric as indicated by the space group P2₁/c.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is essential for verifying the purity of the synthesized reagent and for monitoring the progress of reactions in which it is a reactant.

Detailed Research Findings:

While a specific, formally validated HPLC method for the quantitative analysis of this compound is not extensively published in standalone studies, its use is frequently reported in the context of synthetic chemistry. google.com For instance, in the synthesis of adenosine (B11128) receptor agonists, HPLC is used to determine the purity of the resulting products, which are formed in reactions involving this compound. google.com The progress of such reactions can be monitored by observing the consumption of the starting material (this compound) and the appearance of the product peak over time. google.com

Based on the chemical properties of the compound (a polar, UV-active molecule) and methods used for similar structures, a representative reverse-phase HPLC (RP-HPLC) method can be established.

Purity Assessment: To assess purity, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will ideally show a single major peak corresponding to the compound. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of purity (e.g., >95%). Impurities would appear as additional, smaller peaks with different retention times.

Reaction Mixture Analysis: For reaction monitoring, aliquots are taken from the reaction vessel at various time points. The samples are typically quenched and diluted before injection. The resulting chromatograms allow chemists to track the decrease in the peak area of this compound and the simultaneous increase in the peak area of the desired product. This data is critical for determining reaction completion, optimizing reaction conditions (like temperature or catalyst loading), and identifying the formation of any side products.

A typical HPLC method for these applications would involve the parameters outlined in the following table.

Interactive Data Table: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Stationary phase for reverse-phase separation of moderately polar compounds. |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile (or Methanol) | Eluent system to separate components based on polarity. Formic acid improves peak shape. |

| Gradient | Isocratic (e.g., 60:40 A:B) or Gradient (e.g., 10% to 90% B over 15 minutes) | An isocratic method is simpler, while a gradient is better for separating complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |

| Detector | UV-Vis Detector | The carbonyl and enol functionalities provide UV absorbance (e.g., at 254 nm) for detection. |

| Injection Vol. | 5 - 20 µL | The volume of sample introduced into the system. |

This HPLC methodology provides a reliable and reproducible means to ensure the quality of this compound and to effectively utilize it in synthetic applications.

Theoretical and Computational Chemistry Approaches for Ethyl 2 Formyl 3 Oxopropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of ethyl 2-formyl-3-oxopropanoate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from these calculations reveal key aspects of the molecule's reactivity. The presence of multiple functional groups—an ester, a formyl group, and a ketone—creates a complex electronic landscape. Computational models can map the electrostatic potential (ESP) surface, which indicates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups are identified as electron-rich sites, while the adjacent carbon atoms are electron-poor and thus susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another critical application of quantum chemical calculations. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO shows its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates regions prone to electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates regions prone to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's kinetic stability and reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movement of atoms by solving Newton's equations of motion, providing a "movie" of molecular motion and conformational changes.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations. MD can identify the most stable low-energy conformers and the energy barriers between them, which is crucial for understanding its behavior in solution and its ability to fit into the active sites of enzymes or catalysts.

Furthermore, MD simulations can be used to model the initial stages of a reaction pathway, such as the approach of a reactant to the molecule. researchgate.net By simulating the molecule in a solvent box (e.g., water or ethanol), these studies can reveal how solvent molecules interact with and stabilize different parts of the molecule or reaction intermediates. This provides insight into solvent effects on reaction rates and outcomes. acs.org

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry offers profound insights into the detailed mechanisms and energy profiles of reactions involving this compound. Using methods like DFT, chemists can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, in a base-catalyzed intramolecular condensation, computational studies can elucidate the step-by-step mechanism. This would begin with the deprotonation at the alpha-carbon, followed by the nucleophilic attack of the resulting enolate on one of the carbonyl carbons. Calculations can determine the activation energy for each step, revealing the rate-determining step of the reaction. nih.gov Distortion/interaction analysis can further dissect the energy barriers into contributions from the geometric distortion of the reactants and the interaction between them as they form the transition state. nih.gov

These studies are vital for understanding stereoselectivity. By calculating the energies of the different transition states leading to various stereoisomers, researchers can predict which product will be favored, guiding the development of stereoselective synthetic methods.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step (Note: This table represents typical data obtained from computational studies on reaction energetics.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound + base) |

| Transition State 1 | +15.2 | Energy barrier for the initial deprotonation step. |

| Intermediate | -5.7 | Stabilized enolate intermediate. |

| Transition State 2 | +12.8 | Energy barrier for the subsequent C-C bond formation. |

| Products | -20.1 | Final cyclized product. |

Prediction of Spectroscopic Data and Conformational Analysis

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and analysis. Quantum chemical calculations can accurately predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the magnetic shielding of each nucleus in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound or to help assign peaks in a complex spectrum. acs.org

Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). This is invaluable for identifying the presence of specific functional groups.

Conformational analysis is often performed in conjunction with spectroscopic prediction. Since the observed spectrum is an average of the spectra of all conformations present at a given temperature, computational studies first identify the stable conformers and their relative populations using Boltzmann statistics. researchgate.net The spectra for each conformer are then calculated and weighted by their population to produce a final, averaged spectrum that more accurately reflects the experimental measurement.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: Experimental values are typical for the functional groups present. Predicted values are what would be expected from high-level calculations.)

| Spectroscopic Feature | Predicted Value | Typical Experimental Value |

| ¹H NMR (Formyl H) | δ 9.7 ppm | δ 9.5 - 10.1 ppm |

| ¹³C NMR (Ketone C=O) | δ 198 ppm | δ 195 - 205 ppm |

| ¹³C NMR (Ester C=O) | δ 165 ppm | δ 160 - 175 ppm |

| IR (Ketone C=O Stretch) | 1730 cm⁻¹ | 1725 - 1745 cm⁻¹ |

| IR (Aldehyde C=O Stretch) | 1715 cm⁻¹ | 1700 - 1720 cm⁻¹ |

Emerging Research Directions and Future Perspectives in Ethyl 2 Formyl 3 Oxopropanoate Chemistry

Development of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the synthesis of important chemical building blocks like ethyl 2-formyl-3-oxopropanoate. Research is actively pursuing more environmentally benign and efficient methods for its production, moving away from traditional approaches that may involve hazardous reagents and generate significant waste.

One promising avenue is the development of catalytic transesterification processes that utilize mild, solvent-free conditions. Lipase-catalyzed reactions, for instance, offer a high degree of chemoselectivity and the potential for resolving stereoisomers, leading to optically active β-keto esters that are valuable in pharmaceutical synthesis. Another approach involves the use of solid acid catalysts, such as sulfamic acid, under microwave irradiation, which can significantly reduce reaction times and eliminate the need for volatile organic solvents.

The Claisen condensation, a classical method for forming carbon-carbon bonds, is also being re-evaluated through a green chemistry lens. Research into Ti-Claisen condensation for the formylation of esters represents a step towards more efficient and selective synthesis of α-formyl esters. Furthermore, methods utilizing Meldrum's acid and renewable resources like fatty acids are being explored to create β-ketoesters, demonstrating a shift towards bio-based feedstocks. These sustainable approaches not only improve the environmental footprint of this compound synthesis but also often lead to higher yields and purities.

Exploration of Novel Catalytic Transformations

The unique structural features of this compound, possessing both electrophilic and nucleophilic centers, make it an ideal candidate for a variety of catalytic transformations, particularly in the realm of multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step, minimizing waste and saving time and resources.

This compound and similar β-dicarbonyl compounds are key reactants in pseudo-multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. For example, they can participate in Knoevenagel condensation followed by Michael addition sequences to generate complex molecules like 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. Lewis acid catalysis has been shown to be effective in promoting the cyclization of adducts formed from related formyl esters in the synthesis of isoquinolone-1-phosphonates.

The development of novel catalysts is crucial for expanding the scope of transformations involving this compound. Research into catalysts like ZnAl2O4 and acidic ionic liquids has demonstrated their efficacy in promoting pseudo-five-component reactions to produce bis(pyrazolyl)methanes in high yields. These advancements in catalytic systems open up new possibilities for the efficient and selective synthesis of a wide array of complex molecules from this versatile building block.

Applications in Materials Science and Advanced Functional Molecules

While the primary applications of this compound have traditionally been in organic synthesis for pharmaceuticals and agrochemicals, its potential in materials science and the creation of advanced functional molecules is an emerging area of interest. The reactivity of its functional groups allows for its incorporation into polymeric structures and the synthesis of molecules with specific electronic or optical properties.

The dicarbonyl moiety of this compound and its derivatives can be exploited in polymerization reactions. For instance, it can serve as a monomer or a cross-linking agent to introduce specific functionalities into polymer backbones, potentially influencing properties such as thermal stability, conductivity, or chelation capacity.

Furthermore, the heterocyclic compounds synthesized from this compound, such as pyrazoles and pyrimidines, can be designed to possess specific functionalities. These heterocycles are known to be integral components of various functional materials, including organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The ability to readily synthesize a diverse range of substituted heterocycles from this precursor provides a platform for tuning the properties of these materials for specific applications.

Advanced Analytical Method Development for Research and Quality Control Applications

As the applications of this compound expand, the need for robust and reliable analytical methods for its characterization and quality control becomes increasingly critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that can be developed and validated for these purposes.

The development of an HPLC method would involve optimizing parameters such as the stationary phase (e.g., a C18 column), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and quantification. Method validation, following guidelines from regulatory bodies, would ensure the method's linearity, accuracy, precision, specificity, and robustness. This is particularly important in the pharmaceutical industry, where this compound may be used as a starting material or intermediate for active pharmaceutical ingredients (APIs).

Similarly, a GC-MS method could be developed for the analysis of this compound, especially for assessing its purity and identifying any volatile impurities. The validation of such methods is crucial for ensuring the quality and consistency of the compound in both research and industrial settings.

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from placebo or related substances |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations |

Potential for Further Exploration in Medicinal and Agrochemical Research

The versatility of this compound as a precursor for a wide range of heterocyclic compounds positions it as a molecule with significant untapped potential in both medicinal and agrochemical research.

In medicinal chemistry, pyrazole (B372694) derivatives synthesized from this compound have shown promise as anticancer agents. For example, certain pyrazole derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines. The pyrazole scaffold is a well-established pharmacophore, and the ability to easily introduce diverse substituents via this compound allows for the creation of large libraries of compounds for screening against various therapeutic targets. Research has also explored pyrazole and pyrazolone (B3327878) derivatives as N-formyl peptide receptor agonists, which play a role in inflammatory processes.

In the field of agrochemicals, pyrimidine (B1678525) derivatives are known to exhibit a broad spectrum of biological activities, including herbicidal and fungicidal properties. Phenylpyrimidine derivatives, which can be synthesized using building blocks derived from this compound, have been extensively studied for their herbicidal activity. For instance, certain pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against various plant pathogens. The development of novel herbicides is crucial for global food security, and the synthetic accessibility of diverse pyrimidine structures from this compound offers a promising avenue for the discovery of new and effective crop protection agents.

Table 2: Bioactivities of Heterocycles Derived from this compound Precursors

| Heterocycle Class | Potential Application | Research Findings |

| Pyrazoles | Anticancer | Demonstrated antiproliferative activity against human cancer cell lines (e.g., PC3, A549, HL60). |

| Pyrazoles | Anti-inflammatory | Investigated as N-formyl peptide receptor agonists. |

| Pyrimidines | Herbicidal | Phenylpyrimidine derivatives are a known class of herbicides. |

| Pyrimidines | Fungicidal | Amide-containing pyrimidine derivatives have shown potent antifungal activity against plant pathogens. |

Q & A

Q. What strategies resolve conflicting reactivity outcomes in derivatives of this compound?

- Methodological Answer : Use kinetic vs. thermodynamic control experiments (e.g., varying temperature or catalyst loading). For example, competing oxidation pathways (e.g., Jones reagent vs. PCC) can lead to different products. Monitor reactions with TLC and isolate intermediates for structural elucidation via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.